

Application Notes & Protocols: DSPE-PEG-Amine 5000 for Targeted Gene Delivery

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Compound of Interest

Compound Name: DSPE-PEG-Amine, MW 5000

Cat. No.: B10823703

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine 5000) is a highly versatile phospholipid-PEG conjugate essential for developing advanced drug and gene delivery systems.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure consists of three key components:

- DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated 18-carbon phospholipid that serves as a stable, hydrophobic anchor, integrating robustly into the lipid bilayer of nanoparticles.[\[4\]](#)
- PEG (Polyethylene Glycol, MW 5000): A hydrophilic polymer chain that forms a "stealth" layer on the nanoparticle surface. This PEG shield reduces opsonization (the process of being marked for clearance by the immune system), thereby prolonging circulation time in the bloodstream.[\[5\]](#)[\[6\]](#) The choice of PEG length is a critical determinant of in vivo performance.[\[7\]](#)
- Amine (-NH₂) Group: A terminal primary amine group that functions as a reactive handle for the covalent attachment of various targeting ligands, such as antibodies, peptides, or small molecules.[\[8\]](#)[\[9\]](#)

This unique amphiphilic structure makes DSPE-PEG-Amine 5000 a critical component in the formulation of lipid nanoparticles (LNPs) for targeted gene delivery, enabling the genetic payload to be directed to specific cells or tissues.

Mechanism of Action and Targeting Strategy

The primary role of DSPE-PEG-Amine 5000 in a gene delivery formulation is to provide a platform for active targeting. The terminal amine group allows for straightforward conjugation to targeting moieties through various chemical reactions.[\[8\]](#)[\[10\]](#) For instance, a targeting ligand with a carboxylic acid group can be covalently bonded to the amine group using standard N-hydroxysuccinimide (NHS) ester chemistry.

Once the targeting ligand is attached, the DSPE-PEG-Amine-Ligand conjugate is incorporated into a lipid nanoparticle formulation, typically comprising an ionizable lipid, a helper phospholipid, and cholesterol.[\[11\]](#) The DSPE portion anchors the conjugate within the LNP's lipid shell, while the PEG chain extends outwards, presenting the targeting ligand to the biological environment. These targeted LNPs can then bind specifically to receptors on the surface of target cells, leading to enhanced cellular uptake through receptor-mediated endocytosis.[\[12\]](#)

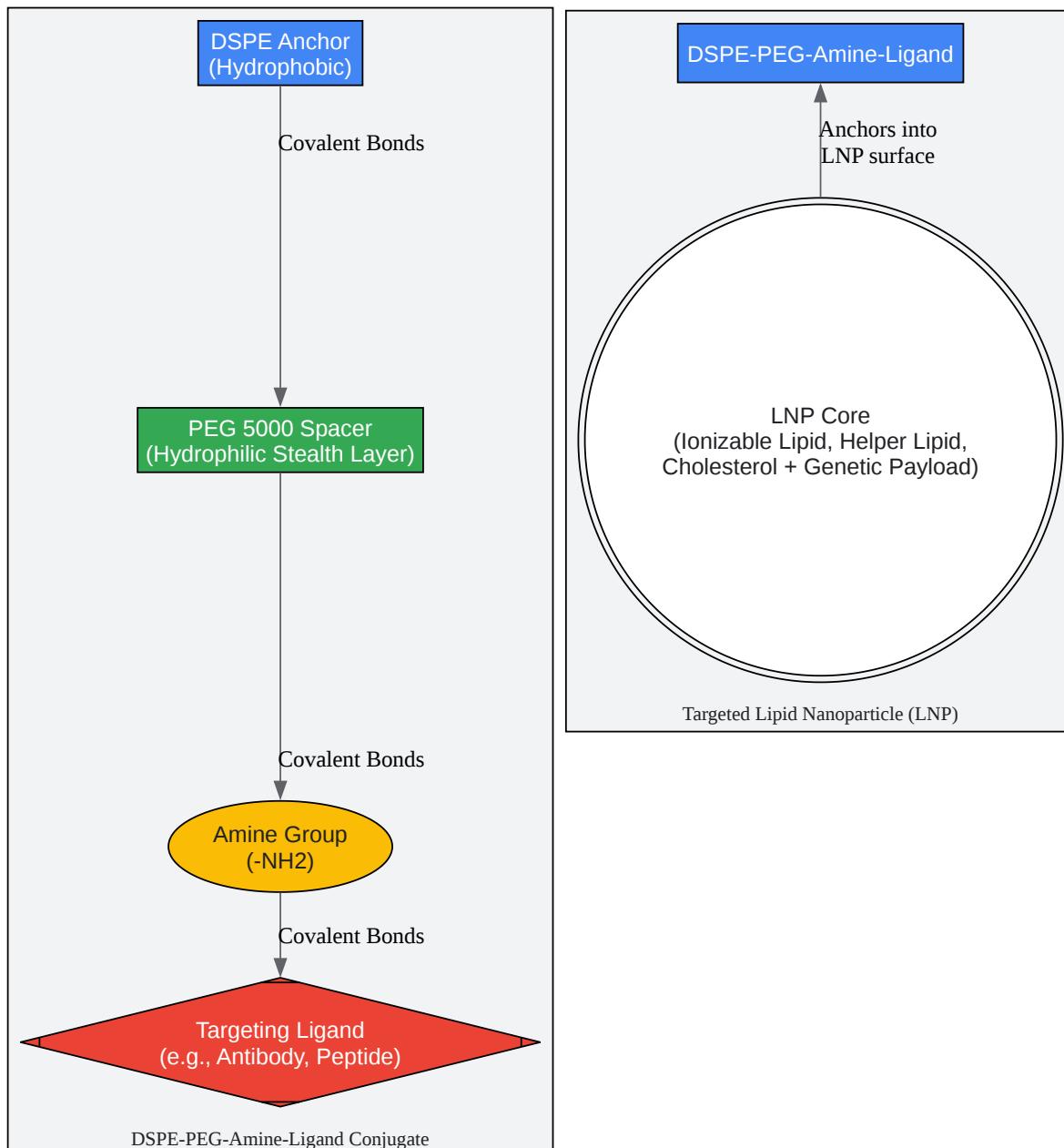


Figure 1: Structure and Role of DSPE-PEG-Amine-Ligand

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Caption: DSPE-PEG-Amine-Ligand conjugate structure and its incorporation into an LNP.

Experimental Protocols

Protocol 1: Conjugation of a Targeting Ligand to DSPE-PEG-Amine 5000

This protocol describes a general method for conjugating a ligand with a carboxylic acid group to DSPE-PEG-Amine 5000 using EDC/NHS chemistry.

Materials:

- DSPE-PEG-Amine 5000
- Targeting ligand with a carboxyl group
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

- Activation of Ligand: In a clean, dry glass vial, dissolve the targeting ligand and a 1.5-molar excess of both EDC and NHS in anhydrous DMF or DMSO.
- Let the reaction proceed for 30 minutes at room temperature to form the NHS-ester of the ligand.
- Conjugation Reaction: Dissolve DSPE-PEG-Amine 5000 in a small volume of the same solvent. Add this solution to the activated ligand mixture. A 1:1 molar ratio of activated ligand to DSPE-PEG-Amine is a good starting point.
- Allow the conjugation reaction to proceed overnight at room temperature with gentle stirring.

- Purification: Purify the resulting DSPE-PEG-Ligand conjugate by transferring the reaction mixture to a dialysis tube and dialyzing against PBS (pH 7.4) for 48 hours, with buffer changes every 12 hours, to remove unreacted reagents.
- Lyophilize the purified conjugate and store at -20°C until use.

Protocol 2: LNP Formulation via Microfluidic Mixing

This protocol outlines the formation of targeted LNPs encapsulating a genetic payload (e.g., mRNA, siRNA) using a microfluidic device.

Materials:

- Ionizable lipid (e.g., DLin-MC3-DMA)
- Helper lipid (e.g., DSPC)
- Cholesterol
- DSPE-PEG-Amine-Ligand conjugate (from Protocol 1)
- Genetic payload (mRNA, siRNA, etc.)
- Ethanol (200 proof, anhydrous)
- Citrate buffer (50 mM, pH 4.0)
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Prepare Lipid-Ethanol Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and the DSPE-PEG-Amine-Ligand conjugate in 100% ethanol. A common molar ratio is 50:10:38.5:1.5 (Ionizable:DSPC:Cholesterol:PEG-Ligand).[13]
- Prepare Aqueous Phase: Dilute the genetic payload in the citrate buffer (pH 4.0). The low pH ensures the ionizable lipid becomes positively charged to complex with the negatively charged nucleic acid.[11][14]

- Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Typically, a flow rate ratio of 3:1 (Aqueous:Ethanol) is used.
- Load the lipid-ethanol phase and the aqueous phase into their respective syringes and start the pump. The rapid mixing within the microfluidic cartridge causes the lipids to precipitate and self-assemble into LNPs, encapsulating the genetic payload.
- Dialysis: Collect the LNP solution and dialyze against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH, neutralizing the LNP surface charge.
- Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 μm syringe filter. Store at 4°C.

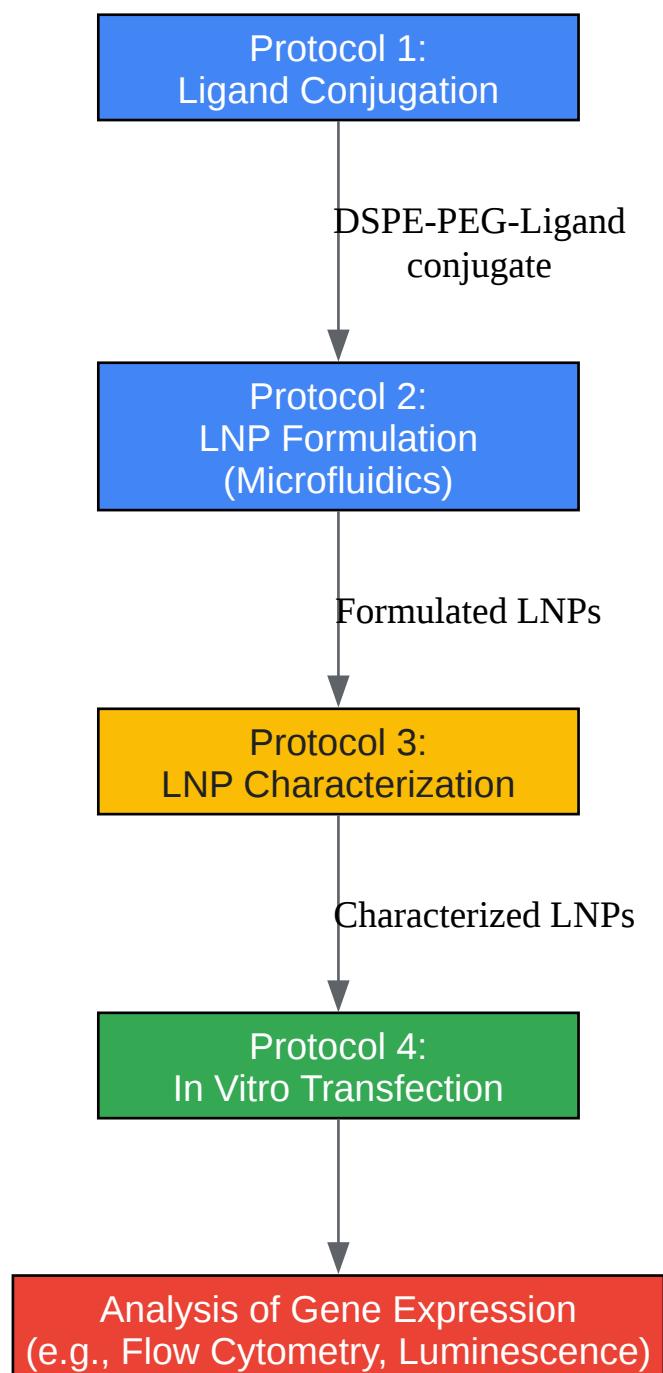


Figure 2: LNP Formulation and In Vitro Testing Workflow

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Caption: Workflow from ligand conjugation to in vitro analysis of gene delivery.

Protocol 3: LNP Characterization

Materials:

- Formulated LNPs
- Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer
- Nuclease protection assay reagents (optional)
- Quant-iT RiboGreen assay or similar for encapsulation efficiency

Procedure:

- Size and Polydispersity Index (PDI):
 - Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
 - Measure the hydrodynamic diameter (Z-average) and PDI using DLS. Ideal LNPs for in vivo use are typically between 80-150 nm with a PDI < 0.2.[15]
- Zeta Potential:
 - Dilute the LNPs in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).
 - Measure the surface charge using the zeta potential analyzer. Near-neutral or slightly negative zeta potential at physiological pH is desirable to reduce non-specific interactions.
- Encapsulation Efficiency (EE%):
 - Use a fluorescence-based assay (e.g., RiboGreen).
 - Measure the fluorescence of the LNP sample before and after lysing the nanoparticles with a detergent (e.g., 1% Triton X-100).
 - Calculate EE% using the formula: $EE\% = (\text{Total Fluorescence} - \text{Free Fluorescence}) / \text{Total Fluorescence} * 100$. High EE (>90%) is optimal.[15]

Protocol 4: In Vitro Gene Transfection

Materials:

- Targeted LNPs encapsulating a reporter gene (e.g., GFP-mRNA)

- Target cells (expressing the receptor for the chosen ligand) and control cells (receptor-negative)
- Complete cell culture medium
- Plate reader or flow cytometer

Procedure:

- Cell Seeding: Seed cells in a 96-well or 24-well plate and allow them to adhere overnight.
- LNP Treatment: Dilute the characterized LNPs in fresh cell culture medium to achieve the desired final concentration of the genetic payload (e.g., 100 ng mRNA per well).
- Remove the old medium from the cells and add the LNP-containing medium.
- Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
- Analysis:
 - For a GFP reporter, analyze the percentage of fluorescent cells and mean fluorescence intensity using a flow cytometer.
 - For a luciferase reporter, lyse the cells and measure luminescence using a plate reader.
 - Compare the results between targeted and non-targeted LNPs and between receptor-positive and receptor-negative cell lines.

Data Presentation

Table 1: Representative Physicochemical Properties of LNP Formulations

This table shows illustrative data on how the inclusion of DSPE-PEG-Amine can influence LNP characteristics. Actual values will vary based on the full lipid composition and formulation parameters.

Formulation ID	Molar Ratio (Ionizable:D SPC:Chol:P EG-Lipid)	PEG-Lipid Type	Mean Particle Size (nm)	PDI	Zeta Potential (mV)
LNP-Control	50 : 10 : 38.5 : 1.5	DSPE-PEG (Methoxy)	115.6 ± 3.8	0.13 ± 0.02	-8.5 ± 1.1
LNP-Amine	50 : 10 : 38.5 : 1.5	DSPE-PEG-Amine 5000	122.1 ± 4.5	0.15 ± 0.03	+10.2 ± 1.6
LNP-Targeted	50 : 10 : 38.5 : 1.5	DSPE-PEG-Ligand	128.4 ± 5.1	0.16 ± 0.02	-2.3 ± 0.9

Note: Data is representative and compiled for illustrative purposes. The positive charge of LNP-Amine is due to the protonated amine group at neutral pH, which is neutralized upon ligand conjugation in LNP-Targeted.[8]

Table 2: Example In Vitro Transfection Efficiency Data

This table illustrates the expected outcome of a targeted gene delivery experiment using a reporter gene.

Formulation	Cell Line	Receptor Status	% Transfected Cells (e.g., GFP+)
LNP-Control	Cell-A	Positive	15%
LNP-Targeted	Cell-A	Positive	75%
LNP-Control	Cell-B	Negative	12%
LNP-Targeted	Cell-B	Negative	14%

Note: The significantly higher transfection in the receptor-positive cell line (Cell-A) treated with the targeted LNP demonstrates the success of the targeting strategy.

Cellular Uptake and Intracellular Trafficking

Targeted LNPs primarily enter cells via receptor-mediated endocytosis.[\[12\]](#) Upon binding to the target receptor, the cell membrane invaginates to form an endosome, engulfing the LNP. For the genetic payload to be effective, it must escape this endosome before it fuses with a lysosome, where enzymatic degradation would occur. The ionizable lipids in the LNP formulation are critical for this step; in the acidic environment of the endosome, they become positively charged, disrupting the endosomal membrane and facilitating the release of the nucleic acids into the cytoplasm.[\[14\]](#)[\[16\]](#)[\[17\]](#)

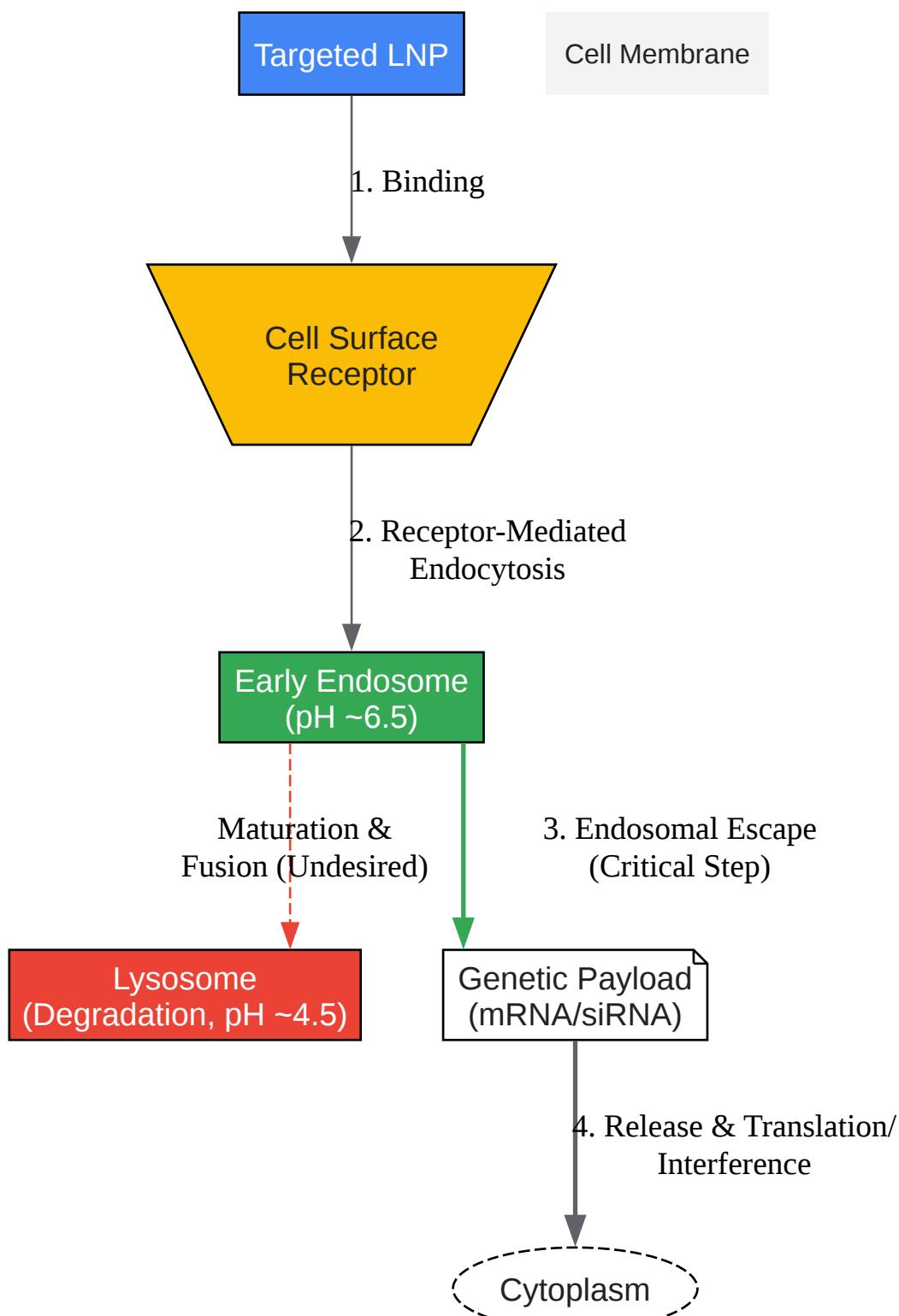


Figure 3: Cellular Uptake and Endosomal Escape Pathway

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Caption: Pathway of targeted LNP from cell binding to payload release.

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